molecular formula C14H13NO2 B2832215 4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate CAS No. 223439-43-8

4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate

Cat. No.: B2832215
CAS No.: 223439-43-8
M. Wt: 227.263
InChI Key: RNZVQHMYHZOHFA-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate typically involves the reaction of pyridine derivatives with appropriate aldehydes or ketones under specific conditions. One common method is the condensation reaction between 4-methoxybenzaldehyde and pyridine N-oxide, followed by oxidation to form the desired pyridinium salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of materials such as dyes and polymers

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate can be compared with other pyridinium salts, such as:

  • 4-[(E)-2-(4-Chlorophenyl)ethenyl]pyridin-1-ium-1-olate
  • 4-[(E)-2-(4-Methylphenyl)ethenyl]pyridin-1-ium-1-olate
  • 4-[(E)-2-(4-Hydroxyphenyl)ethenyl]pyridin-1-ium-1-olate

These compounds share similar structures but differ in their substituents, which can significantly affect their chemical and biological properties.

Properties

IUPAC Name

4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-oxidopyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14-6-4-12(5-7-14)2-3-13-8-10-15(16)11-9-13/h2-11H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZVQHMYHZOHFA-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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